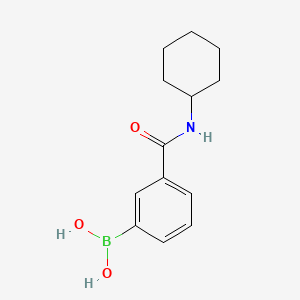
3-(环己基氨基羰基)苯硼酸
描述
3-(Cyclohexylaminocarbonyl)phenylboronic acid is an organic compound with the molecular formula C13H18BNO3 and a molecular weight of 247.1 g/mol It is a boronic acid derivative, characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a cyclohexylaminocarbonyl group
科学研究应用
3-(Cyclohexylaminocarbonyl)phenylboronic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Biology: Investigated for its potential as a protease inhibitor due to the presence of the boronic acid group, which can form reversible covalent bonds with serine proteases.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent, due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Industry: Utilized in the development of advanced materials and catalysts for various chemical processes.
作用机制
Target of Action
This compound is primarily used for research purposes .
Mode of Action
Boronic acids are known to form reversible covalent complexes with proteins, enzymes, and other biological molecules, which could potentially influence their function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 3-(Cyclohexylaminocarbonyl)phenylboronic acid . For instance, boronic acids are known to be more stable and less reactive in acidic conditions .
生化分析
Biochemical Properties
3-(Cyclohexylaminocarbonyl)phenylboronic acid plays a significant role in biochemical reactions, particularly in the inhibition of serine proteases. This compound interacts with enzymes such as trypsin and chymotrypsin, forming reversible covalent bonds with the active site serine residues. These interactions result in the inhibition of enzyme activity, which can be utilized in various biochemical assays and therapeutic applications . Additionally, 3-(Cyclohexylaminocarbonyl)phenylboronic acid has been shown to interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, further influencing its biochemical properties .
Cellular Effects
The effects of 3-(Cyclohexylaminocarbonyl)phenylboronic acid on various cell types and cellular processes have been extensively studied. This compound has been found to inhibit cell proliferation and induce apoptosis in cancer cells by interfering with cell signaling pathways and gene expression . Specifically, 3-(Cyclohexylaminocarbonyl)phenylboronic acid disrupts the PI3K/Akt and MAPK signaling pathways, leading to reduced cell survival and increased apoptosis . Moreover, this compound affects cellular metabolism by inhibiting key metabolic enzymes, resulting in altered energy production and metabolic flux .
Molecular Mechanism
At the molecular level, 3-(Cyclohexylaminocarbonyl)phenylboronic acid exerts its effects through several mechanisms. One of the primary mechanisms involves the formation of reversible covalent bonds with the active site serine residues of serine proteases, leading to enzyme inhibition . Additionally, this compound can bind to other biomolecules, such as proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions . These interactions can result in changes in gene expression and protein function, further contributing to the compound’s biochemical and cellular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Cyclohexylaminocarbonyl)phenylboronic acid have been observed to change over time. This compound is relatively stable under standard storage conditions (2-8°C) and can maintain its activity for extended periods . Prolonged exposure to light and air can lead to degradation and reduced efficacy . In in vitro and in vivo studies, long-term exposure to 3-(Cyclohexylaminocarbonyl)phenylboronic acid has been associated with sustained inhibition of cellular functions and metabolic processes .
Dosage Effects in Animal Models
The effects of 3-(Cyclohexylaminocarbonyl)phenylboronic acid vary with different dosages in animal models. At low doses, this compound has been shown to effectively inhibit enzyme activity and reduce tumor growth without causing significant toxicity . At higher doses, 3-(Cyclohexylaminocarbonyl)phenylboronic acid can induce toxic effects, including liver and kidney damage, as well as gastrointestinal disturbances . These findings highlight the importance of optimizing dosage regimens to achieve therapeutic efficacy while minimizing adverse effects .
Metabolic Pathways
3-(Cyclohexylaminocarbonyl)phenylboronic acid is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes. This compound can inhibit key enzymes involved in glycolysis and the tricarboxylic acid (TCA) cycle, leading to altered metabolic flux and reduced energy production . Additionally, 3-(Cyclohexylaminocarbonyl)phenylboronic acid can interact with cofactors such as NAD+ and FAD, further influencing metabolic processes .
Transport and Distribution
Within cells and tissues, 3-(Cyclohexylaminocarbonyl)phenylboronic acid is transported and distributed through various mechanisms. This compound can be taken up by cells via passive diffusion and active transport, involving specific transporters and binding proteins . Once inside the cell, 3-(Cyclohexylaminocarbonyl)phenylboronic acid can localize to different cellular compartments, including the cytoplasm, nucleus, and mitochondria, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of 3-(Cyclohexylaminocarbonyl)phenylboronic acid is critical for its activity and function. This compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals . For example, 3-(Cyclohexylaminocarbonyl)phenylboronic acid can be directed to the mitochondria, where it inhibits key metabolic enzymes and disrupts energy production . Additionally, this compound can localize to the nucleus, where it interacts with transcription factors and influences gene expression .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclohexylaminocarbonyl)phenylboronic acid typically involves the reaction of 3-bromophenylboronic acid with cyclohexyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: While specific industrial production methods for 3-(Cyclohexylaminocarbonyl)phenylboronic acid are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
化学反应分析
Types of Reactions: 3-(Cyclohexylaminocarbonyl)phenylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Reduction: The carbonyl group can be reduced to form corresponding alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed:
Oxidation: Phenol derivatives.
Reduction: Alcohol derivatives.
Substitution: Biaryl compounds through Suzuki-Miyaura coupling.
相似化合物的比较
- 3-(Cyclohexylcarbamoyl)benzeneboronic acid
- 4-Chloro-3-(Cyclohexylaminocarbonyl)phenylboronic acid
- 3-(Cyclohexylcarbamoyl)-4-fluorobenzeneboronic acid
Comparison: 3-(Cyclohexylaminocarbonyl)phenylboronic acid is unique due to the presence of the cyclohexylaminocarbonyl group, which imparts distinct steric and electronic properties. This makes it particularly effective in certain chemical reactions, such as Suzuki-Miyaura coupling, where the steric bulk can influence the reaction outcome. Additionally, the cyclohexyl group enhances the compound’s lipophilicity, potentially improving its interaction with biological membranes and targets.
属性
IUPAC Name |
[3-(cyclohexylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BNO3/c16-13(15-12-7-2-1-3-8-12)10-5-4-6-11(9-10)14(17)18/h4-6,9,12,17-18H,1-3,7-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZOTXXRWCKDMBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)NC2CCCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50396167 | |
| Record name | 3-(CYCLOHEXYLAMINOCARBONYL)PHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850567-25-8 | |
| Record name | B-[3-[(Cyclohexylamino)carbonyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850567-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(CYCLOHEXYLAMINOCARBONYL)PHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


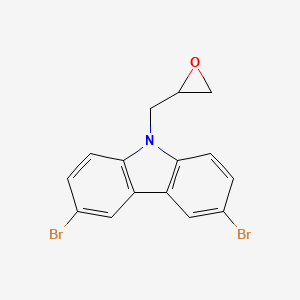
![4-[4-(Methylthio)phenoxy]-3-nitrobenzotrifluoride](/img/structure/B1350611.png)

![4-Chloro-7-methylthieno[3,2-d]pyrimidine](/img/structure/B1350614.png)
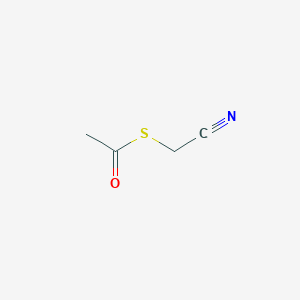
![Methyl 3-([3-(Chloromethyl)Benzoyl]Amino)Thiophene-2-Carboxylate](/img/structure/B1350616.png)
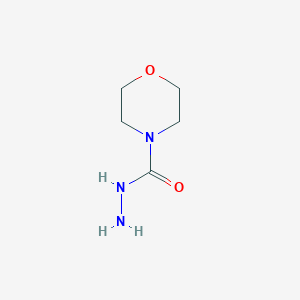
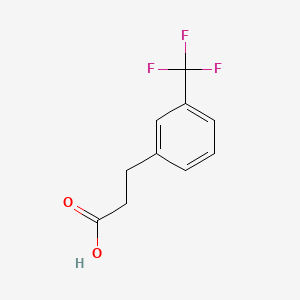
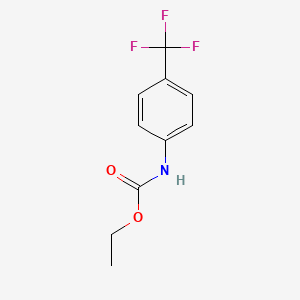
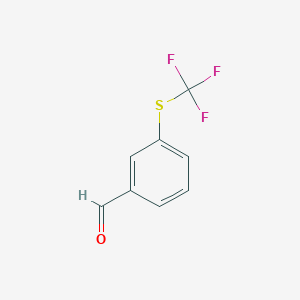

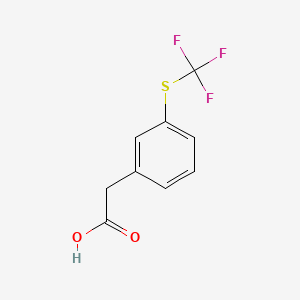
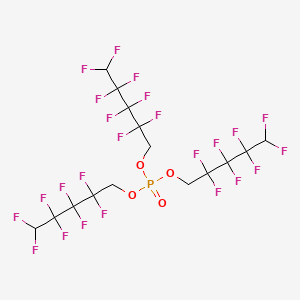
![1-[4-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B1350633.png)
